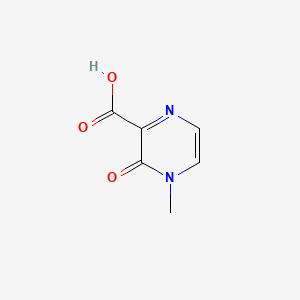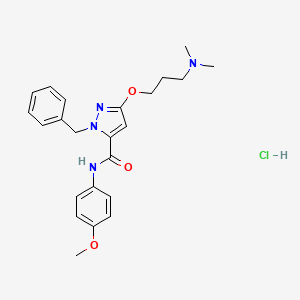
Cfm 1571 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CFM 1571 hydrochloride is a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC) with an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . Soluble guanylate cyclase (sGC) is a key signal-transduction enzyme activated by nitric oxide (NO) .
Molecular Structure Analysis
The molecular formula of CFM 1571 hydrochloride is C23H28N4O3.HCl . The exact mass is 444.19 and the molecular weight is 444.960 .Physical And Chemical Properties Analysis
CFM 1571 hydrochloride is a solid at room temperature . The storage temperature is -80/-20 .Applications De Recherche Scientifique
Hydrophobic Force Measurement on Cell Surfaces : A study used chemical force microscopy (CFM) with hydrophobic tips to measure local hydrophobic forces on organic surfaces and on live bacteria, providing insight into hydrophobic interactions at the cellular level (Alsteens et al., 2007).
Hydrophobic Recovery of UV/Ozone-Treated Surfaces : Another application of CFM was in studying the hydrophobic recovery of UV/ozone-treated poly(dimethylsiloxane), showing the technique's utility in assessing surface modifications at the nanoscale (Hillborg et al., 2004).
Challenges in Vanadium Quantification : Research highlighted difficulties in determining vanadium concentrations in biological materials, which could be relevant for analytical challenges faced in quantifying compounds like Cfm 1571 hydrochloride (Heydorn et al., 1980).
Adsorption Studies for Tetracycline Hydrochloride Removal : A study on the enhanced adsorption of tetracycline hydrochloride using biochar could be analogous to research on the adsorption properties of Cfm 1571 hydrochloride (Zhang et al., 2021).
Ionization State Imaging in Aqueous Solutions : CFM was employed to study the interactions between ionizable and neutral functional groups in aqueous solutions, which might be applicable to understanding the behavior of Cfm 1571 hydrochloride in similar environments (Vezenov et al., 1997).
AFM and CFM of Microbial Cells : The use of atomic force microscopy (AFM) and CFM in analyzing the surfaces of microbial cells suggests potential applications in studying the interaction of compounds like Cfm 1571 hydrochloride with microorganisms (Dufrêne, 2008).
Mécanisme D'action
Target of Action
CFM 1571 hydrochloride primarily targets the nitric oxide receptor, soluble guanylate cyclase (sGC) . sGC is a key signal-transduction enzyme that is activated by nitric oxide (NO) .
Mode of Action
CFM 1571 hydrochloride acts as a stimulator of the nitric oxide receptor, sGC . It has an EC50 and IC50 of 5.49 μM and 2.84 μM, respectively . This means that CFM 1571 hydrochloride can effectively stimulate sGC at these concentrations.
Biochemical Pathways
The activation of sGC by CFM 1571 hydrochloride leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This molecule is a secondary messenger involved in many physiological processes, including vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
CFM 1571 hydrochloride inhibits collagen-stimulated platelet aggregation in vitro . This suggests that it could have potential therapeutic applications in conditions where platelet aggregation plays a role, such as cardiovascular diseases .
Action Environment
It’s worth noting that the compound is stable under normal room temperature conditions
Propriétés
IUPAC Name |
2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVHCFCSCUCAPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

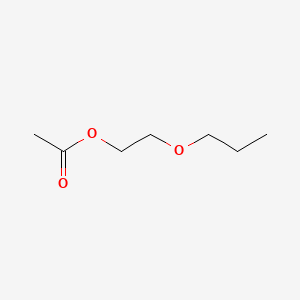

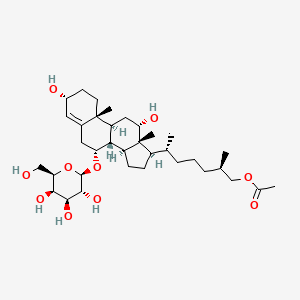

![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)
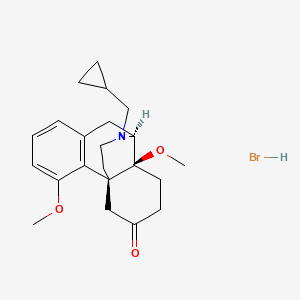
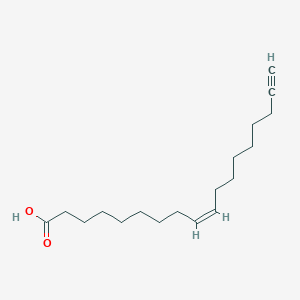
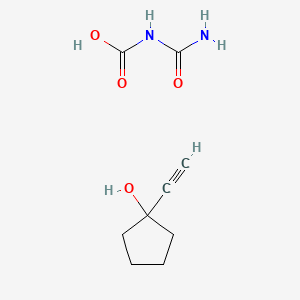
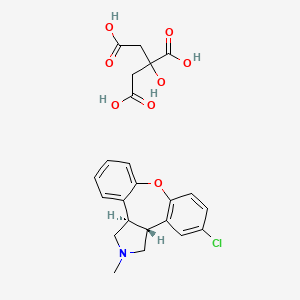
![5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-](/img/structure/B571405.png)
